molecular formula C11H10ClNO3S2 B5881690 N-(3-chloro-4-methoxyphenyl)-2-thiophenesulfonamide

N-(3-chloro-4-methoxyphenyl)-2-thiophenesulfonamide

Cat. No. B5881690
M. Wt: 303.8 g/mol
InChI Key: SLRSLGKYIGSYPE-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-thiophenesulfonamide, also known as TPCS2a, is a chemical compound that has been extensively studied for its potential applications in cancer research. It belongs to a class of compounds called sulfonamides, which are known to have a wide range of biological activities. TPCS2a has been shown to have a unique mechanism of action that makes it particularly effective in targeting cancer cells.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-thiophenesulfonamide involves the generation of ROS upon activation by light. When N-(3-chloro-4-methoxyphenyl)-2-thiophenesulfonamide is exposed to light, it undergoes a photochemical reaction that results in the release of singlet oxygen and other ROS. These reactive species can damage cellular components such as DNA, proteins, and lipids, leading to cell death.
Biochemical and physiological effects:
The biochemical and physiological effects of N-(3-chloro-4-methoxyphenyl)-2-thiophenesulfonamide have been extensively studied. It has been shown to be highly selective for cancer cells, with minimal toxicity to normal cells. N-(3-chloro-4-methoxyphenyl)-2-thiophenesulfonamide has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable outcome for cancer treatment.

Advantages and Limitations for Lab Experiments

N-(3-chloro-4-methoxyphenyl)-2-thiophenesulfonamide has several advantages for use in lab experiments. It is highly selective for cancer cells, making it a useful tool for studying cancer biology. It is also activated by light, which allows for precise control over its activity. However, the use of N-(3-chloro-4-methoxyphenyl)-2-thiophenesulfonamide in lab experiments is limited by its complex synthesis and the need for specialized equipment to activate it with light.

Future Directions

There are several future directions for research on N-(3-chloro-4-methoxyphenyl)-2-thiophenesulfonamide. One area of interest is the development of new methods for synthesizing N-(3-chloro-4-methoxyphenyl)-2-thiophenesulfonamide that are more efficient and scalable. Another area of interest is the development of new formulations of N-(3-chloro-4-methoxyphenyl)-2-thiophenesulfonamide that can be used in clinical settings. Finally, there is ongoing research on the use of N-(3-chloro-4-methoxyphenyl)-2-thiophenesulfonamide in combination with other cancer treatments, such as chemotherapy and immunotherapy, to enhance their effectiveness.

Synthesis Methods

The synthesis of N-(3-chloro-4-methoxyphenyl)-2-thiophenesulfonamide is a complex process that involves several steps. The starting material for the synthesis is 3-chloro-4-methoxyaniline, which is reacted with sulfuric acid to form the corresponding sulfonic acid. This is then converted to the corresponding sulfonyl chloride, which is reacted with 2-thiophenemethylamine to form N-(3-chloro-4-methoxyphenyl)-2-thiophenesulfonamide.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-2-thiophenesulfonamide has been extensively studied for its potential applications in cancer research. It has been shown to be particularly effective in targeting cancer cells, due to its unique mechanism of action. N-(3-chloro-4-methoxyphenyl)-2-thiophenesulfonamide is activated by light, which causes it to release reactive oxygen species (ROS) that can damage cancer cells. This makes it a promising candidate for use in photodynamic therapy (PDT), a type of cancer treatment that uses light to activate photosensitizing agents.

properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO3S2/c1-16-10-5-4-8(7-9(10)12)13-18(14,15)11-3-2-6-17-11/h2-7,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLRSLGKYIGSYPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CS2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methoxyphenyl)thiophene-2-sulfonamide

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